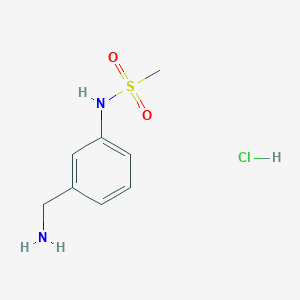
1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a pyrrole ring substituted with a 4-methylbenzyl group and an aldehyde functional group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of 4-methylbenzylamine with a suitable pyrrole derivative under controlled conditions. One common method is the condensation reaction between 4-methylbenzylamine and pyrrole-2-carboxaldehyde in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction parameters, higher yields, and reduced production costs. The choice of method depends on the specific requirements of the production process and the desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Halogenation using bromine (Br2) in acetic acid or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 1-(4-Methylbenzyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Methylbenzyl)-1H-pyrrole-2-methanol.
Substitution: Halogenated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparación Con Compuestos Similares
1-(4-Methylbenzyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-1H-pyrrole-2-carbaldehyde: Lacks the methyl group on the benzyl ring, which may affect its chemical reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrrole-2-carbaldehyde: Has a phenyl group instead of a benzyl group, leading to differences in steric and electronic properties.
1-(4-Methylbenzyl)-1H-pyrrole-3-carbaldehyde: The aldehyde group is positioned at the 3-position of the pyrrole ring, which can influence the compound’s reactivity and interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[(4-methylphenyl)methyl]pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-4-6-12(7-5-11)9-14-8-2-3-13(14)10-15/h2-8,10H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTDYQRWUDSGPQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


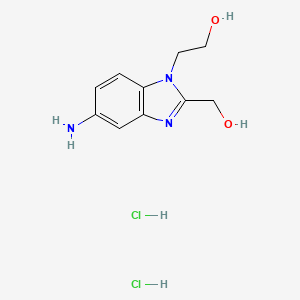
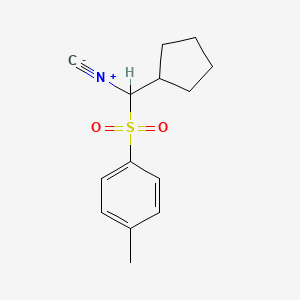
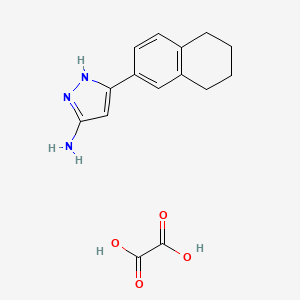
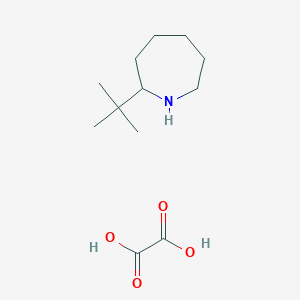

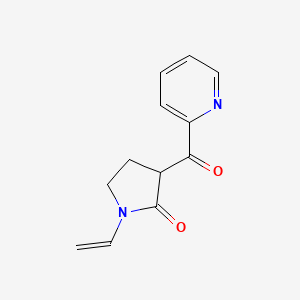
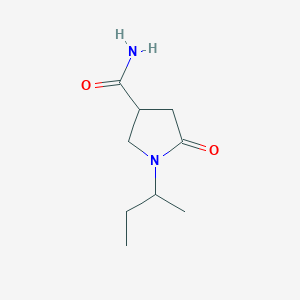
![[(5-Isopropyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B1318515.png)

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

